N-(2-methylbutan-2-yl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(2-methylbutan-2-yl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbutan-2-yl)-2-phenylquinoline-4-carboxamide typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with 2-methylbutan-2-amine. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbutan-2-yl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-(2-methylbutan-2-yl)-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of N-(2-methylbutan-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-phenylquinoline-4-carboxamide
- N-(4-(4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide
- 2-methylbutan-2-amine
Uniqueness
N-(2-methylbutan-2-yl)-2-phenylquinoline-4-carboxamide stands out due to its unique structural features and diverse biological activities. Its specific substitution pattern on the quinoline ring imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-methylbutan-2-yl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-4-21(2,3)23-20(24)17-14-19(15-10-6-5-7-11-15)22-18-13-9-8-12-16(17)18/h5-14H,4H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGNQOAVJIKAPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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